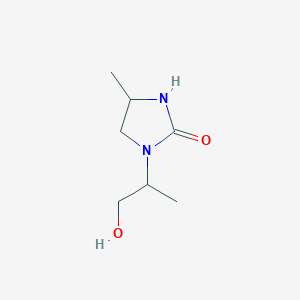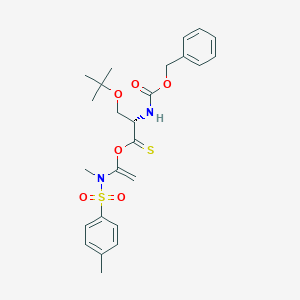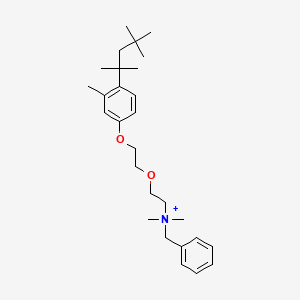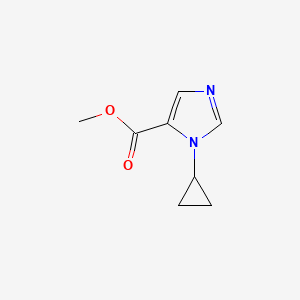
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a dioxo group, and a propanoic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid typically involves the bromination of precursor compounds. One common method involves the bromination of 2-methyl-3,6-dioxo-3,6-dihydropyridazine using bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the dioxo group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and dioxo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: This compound shares similar bromine and dioxo functionalities but differs in its overall structure and reactivity.
Dibromomalonic Acid Cyclic Isopropylidine Ester: Another related compound with bromine atoms and a cyclic ester structure.
Uniqueness
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8Br2N2O4 |
|---|---|
Molecular Weight |
355.97 g/mol |
IUPAC Name |
3-(4,5-dibromo-2-methyl-3,6-dioxopyridazin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H8Br2N2O4/c1-11-7(15)5(9)6(10)8(16)12(11)3-2-4(13)14/h2-3H2,1H3,(H,13,14) |
InChI Key |
ZQZIMFQDLZIXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C(=O)N1CCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)


![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)

![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
![4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B12819535.png)


